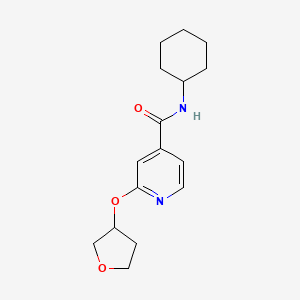

![molecular formula C16H9ClN2OS2 B2911026 N-(benzo[d]thiazol-5-yl)-3-chlorobenzo[b]thiophene-2-carboxamide CAS No. 941966-28-5](/img/structure/B2911026.png)

N-(benzo[d]thiazol-5-yl)-3-chlorobenzo[b]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

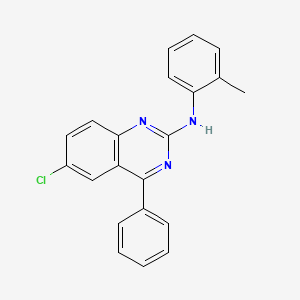

“N-(benzo[d]thiazol-5-yl)-3-chlorobenzo[b]thiophene-2-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities .

Synthesis Analysis

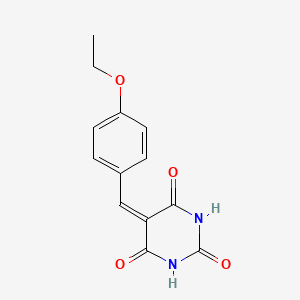

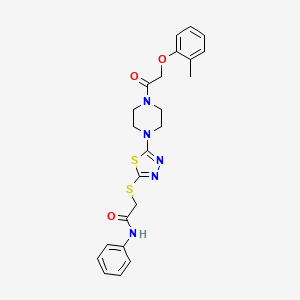

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In one example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed based on its IR, 1H, 13C NMR, and mass spectral data .Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of benzo[b]thiophene derivatives, including compounds related to N-(benzo[d]thiazol-5-yl)-3-chlorobenzo[b]thiophene-2-carboxamide, has been explored extensively. These compounds are synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, leading to a variety of derivatives such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles. Their synthesis involves multiple steps, including reactions with different reagents to introduce various functional groups. These synthesized compounds are then characterized using techniques such as elemental analyses, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectral studies, confirming the successful incorporation of the desired functionalities (Isloor, Kalluraya, & Pai, 2010).

Biological Activities

The biological activities of benzo[b]thiophene derivatives have been a significant area of research, with many molecules exhibiting potent antibacterial, antifungal, and anti-inflammatory properties. For example, the antimicrobial and analgesic activities of substituted carbamates, ureas, semicarbazides, and pyrazoles synthesized from 2-azidocarbonyl-3-chlorobenzo[b]thiophene have been explored. These compounds have been screened for their effectiveness against various microbial strains, showing promising results that suggest potential applications in developing new therapeutic agents (Kumara et al., 2009).

Structural Studies

Structural studies of derivatives of this compound, such as 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, have been conducted to determine their molecular and crystal structures. These studies involve single-crystal X-ray diffraction to elucidate the arrangement of atoms within the molecules, providing insights into how structural features may influence the compounds' physical properties and biological activities (Abbasi et al., 2011).

Material Science Applications

Beyond medicinal chemistry, derivatives of this compound are also investigated for their potential applications in material science. For example, their role as supramolecular gelators has been studied, focusing on the effects of methyl functionality and S⋯O interaction on gelation behavior. This research highlights the versatility of these compounds, not only in pharmaceutical applications but also in the development of new materials with specific physical properties (Yadav & Ballabh, 2020).

Mécanisme D'action

Target of Action

The primary target of N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide is Mycobacterium tuberculosis . Benzothiazole derivatives have shown potent inhibitory activity against this bacterium . The compound interacts with the DprE1 enzyme , which is essential for the survival of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target by binding to the DprE1 enzyme . This interaction inhibits the function of the enzyme, thereby affecting the survival of the bacterium

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacterium .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis pathway, the compound causes the death of the bacterium, thereby exhibiting anti-tubercular activity .

Orientations Futures

Benzothiazoles, including “N-(benzo[d]thiazol-5-yl)-3-chlorobenzo[b]thiophene-2-carboxamide”, have a wide range of applications in the field of drug design and discovery . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2OS2/c17-14-10-3-1-2-4-12(10)22-15(14)16(20)19-9-5-6-13-11(7-9)18-8-21-13/h1-8H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHRWYHMXLANPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC4=C(C=C3)SC=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B2910945.png)

![3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2910946.png)

![3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2910949.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2910954.png)

![{2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2910958.png)

![4-[4-(4-Chlorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2910962.png)

![N-(2-furylmethyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2910963.png)